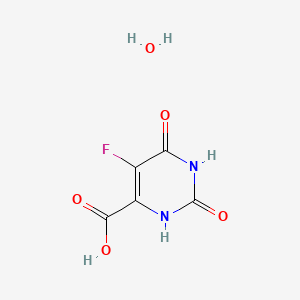

5-Fluoroorotic acid monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O4.H2O/c6-1-2(4(10)11)7-5(12)8-3(1)9;/h(H,10,11)(H2,7,8,9,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODRRYMGPWQCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)C(=O)O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220141-70-8 | |

| Record name | 5-Fluoroorotic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of 5-Fluoroorotic Acid: A Technical Guide

Introduction

5-Fluoroorotic acid (5-FOA) is a pyrimidine analog that serves as a powerful counterselective agent in molecular biology, particularly in the study of the yeast Saccharomyces cerevisiae. Its utility lies in its ability to select for cells that have lost a specific enzymatic activity, providing a genetic tool for identifying and characterizing mutations and other genetic alterations. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of 5-FOA, detailed experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.

Core Mechanism: Lethal Synthesis

The selective toxicity of 5-FOA is not inherent to the compound itself but is a result of its metabolic conversion into a potent toxin, a process often referred to as "lethal synthesis." This conversion is contingent on the presence of a functional pyrimidine biosynthesis pathway.

Metabolic Activation Pathway

The metabolic activation of 5-FOA proceeds through a series of enzymatic steps, primarily involving enzymes of the de novo pyrimidine biosynthetic pathway.

-

Uptake: 5-FOA is transported into the cell.

-

Conversion to 5-FUMP: The first critical step is the conversion of 5-fluoroorotic acid to 5-fluorouridine monophosphate (5-FUMP) by the enzyme orotate phosphoribosyltransferase (OPRTase). In S. cerevisiae, this enzyme is encoded by the URA5 gene.

-

Decarboxylation to 5-FUMP: 5-FUMP is then decarboxylated by orotidine-5'-phosphate decarboxylase (ODCase), encoded by the URA3 gene in yeast, to form 5-fluorouridylic acid (5-FUMP). This is the key step for the counterselection mechanism.

-

Metabolism to 5-FU and FdUMP: 5-FUMP is further metabolized to 5-fluorouracil (5-FU). 5-FU can then be converted to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).

The Toxic Endpoint: Inhibition of Thymidylate Synthase

The primary cytotoxic effect of 5-FOA is mediated by FdUMP. This molecule is a potent and irreversible inhibitor of thymidylate synthase (TS), a crucial enzyme in DNA synthesis. FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate, effectively blocking the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). The depletion of the dTMP pool leads to an imbalance in deoxynucleotide triphosphate (dNTP) levels, ultimately causing "thymineless death" due to the cessation of DNA replication and the accumulation of DNA damage.

Quantitative Data

The efficacy of 5-FOA and its metabolites as inhibitors of their respective enzymatic targets can be quantified by various kinetic parameters.

| Compound | Enzyme Target | Organism | Kinetic Parameter | Value | Reference |

| 5-Fluoroorotic acid | Orotate phosphoribosyltransferase (OPRTase) | Saccharomyces cerevisiae | K_m | ~20 µM | |

| 5-FUMP | Orotidine-5'-phosphate decarboxylase (ODCase) | Saccharomyces cerevisiae | K_m | ~5 µM | |

| FdUMP | Thymidylate Synthase | Human | K_i | ~1 nM |

Experimental Protocols

Preparation of 5-FOA-Containing Plates for Yeast Counterselection

This protocol describes the preparation of solid media containing 5-FOA for selecting against yeast cells expressing the URA3 gene.

Materials:

-

Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate

-

Ammonium sulfate

-

Glucose (dextrose)

-

Uracil

-

Amino acid supplements (as required for the specific strain)

-

5-Fluoroorotic acid (5-FOA)

-

Bacto-agar

-

Sterile water

-

Sterile petri dishes

-

Autoclave

-

Sterile filtering unit (0.22 µm)

Procedure:

-

Prepare the base medium: For 1 liter of medium, dissolve 1.7 g of YNB without amino acids and ammonium sulfate, 5 g of ammonium sulfate, and 20 g of Bacto-agar in 900 mL of distilled water.

-

Autoclave: Autoclave the mixture for 20 minutes at 121°C.

-

Cool the medium: Let the autoclaved medium cool in a 55-60°C water bath.

-

Prepare supplements: In a separate sterile container, dissolve 20 g of glucose in 100 mL of sterile water. Prepare a stock solution of 5-FOA by dissolving 1 g of 5-FOA in 10 mL of dimethyl sulfoxide (DMSO). Sterilize the glucose solution by filtration. The 5-FOA solution is typically considered sterile due to the DMSO.

-

Add supplements: Aseptically add the sterile glucose solution to the cooled agar medium. Add the required amino acid supplements and 50 mg of uracil. Finally, add the 5-FOA stock solution to a final concentration of 1 g/L.

-

Pour plates: Mix the medium thoroughly by swirling and pour approximately 25 mL into each sterile petri dish.

-

Solidify and store: Allow the plates to solidify at room temperature. Store the plates in the dark at 4°C for up to one month.

In Vitro Assay for Orotidine-5'-Phosphate Decarboxylase (ODCase) Activity

This protocol outlines a spectrophotometric assay to measure the activity of ODCase.

Principle:

The activity of ODCase can be monitored by observing the decrease in absorbance at 285 nm, which corresponds to the conversion of orotidine-5'-monophosphate (OMP) to uridine monophosphate (UMP).

Materials:

-

Purified ODCase enzyme

-

OMP (substrate)

-

Tris-HCl buffer (pH 8.0)

-

UV-transparent cuvettes

-

Spectrophotometer capable of measuring absorbance at 285 nm

Procedure:

-

Prepare the reaction mixture: In a 1 mL cuvette, prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0) and 50 µM OMP.

-

Equilibrate: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading.

-

Initiate the reaction: Add a small, known amount of purified ODCase enzyme to the cuvette and mix quickly.

-

Monitor absorbance: Immediately start recording the absorbance at 285 nm at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.

-

Calculate activity: The rate of the reaction is determined by the initial linear rate of decrease in absorbance. The molar extinction coefficient for the conversion of OMP to UMP at 285 nm is approximately 1.85 x 10^3 M⁻¹cm⁻¹.

Visualizations

Caption: Metabolic activation pathway of 5-Fluoroorotic acid (5-FOA).

Caption: Experimental workflow for yeast counterselection using 5-FOA.

Caption: Logical basis of URA3-based selection in yeast.

The Advent of 5-FOA: A Cornerstone of Modern Yeast Genetics

A comprehensive technical guide on the discovery, mechanism, and application of 5-Fluoroorotic Acid (5-FOA) as a powerful counter-selection agent in yeast genetics.

For decades, the ability to manipulate the genetic landscape of the budding yeast, Saccharomyces cerevisiae, has been fundamental to our understanding of eukaryotic biology. A pivotal technology in this field is the use of 5-Fluoroorotic Acid (5-FOA), a compound that has revolutionized the way researchers approach gene deletion, plasmid shuffling, and the selection of specific mutants. This guide delves into the history, molecular underpinnings, and practical application of 5-FOA, providing researchers, scientists, and drug development professionals with a thorough understanding of this indispensable tool.

The Dawn of a New Selection Era: The History and Discovery of 5-FOA

Prior to the introduction of 5-FOA, the selection of yeast mutants often relied on laborious screening processes. The landscape of yeast genetics was transformed in 1984 when Jef Boeke, François LaCroute, and Gerald Fink published their seminal paper, "A positive selection for mutants lacking orotidine-5'-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance."[1][2] This work laid the foundation for a powerful counter-selection strategy based on the URA3 gene.

The URA3 gene, located on chromosome V of S. cerevisiae, encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase.[1] This enzyme is crucial for the de novo biosynthesis of pyrimidines, specifically catalyzing the conversion of OMP to uridine-5'-monophosphate (UMP). Yeast strains with a functional URA3 gene can synthesize their own uracil and are thus prototrophic for this essential nucleotide base.

Boeke and his colleagues demonstrated that yeast cells expressing a functional URA3 gene are sensitive to 5-FOA.[2] The OMP decarboxylase enzyme encoded by URA3 recognizes 5-FOA as a substrate and converts it into the toxic compound 5-fluorouracil (5-FU).[3] 5-FU is subsequently incorporated into RNA and DNA, leading to inhibition of essential cellular processes and ultimately, cell death.[3] Conversely, yeast cells with a mutated or deleted ura3 gene are resistant to 5-FOA because they lack the enzyme necessary to convert it into its toxic form. This simple yet elegant principle allows for the direct selection of ura3 auxotrophs from a population of prototrophic cells.

The Molecular Mechanism of 5-FOA Action

The efficacy of 5-FOA as a counter-selection agent is rooted in the intricacies of the pyrimidine biosynthetic pathway. The following diagram illustrates the key steps involved in both uracil synthesis and the toxic conversion of 5-FOA.

As depicted in Figure 1, in wild-type cells, orotic acid is converted to OMP and then to UMP by the sequential action of enzymes including the product of the URA3 gene. In the presence of 5-FOA, cells with a functional URA3 gene will convert 5-FOA to 5-fluorouracil (5-FU), a toxic analog that inhibits DNA synthesis and disrupts RNA processing, leading to cell death. Cells that have lost the URA3 gene are unable to perform this conversion and can therefore grow in the presence of 5-FOA, provided the medium is supplemented with uracil.

Quantitative Aspects of 5-FOA Selection

The effectiveness of 5-FOA selection is dependent on several factors, including the concentration of 5-FOA, the genetic background of the yeast strain, and the expression level of the URA3 gene. The following tables summarize key quantitative data related to the use of 5-FOA.

| Parameter | Recommended Concentration | Notes |

| 5-FOA in solid media | 0.3 - 1.0 g/L | Higher concentrations provide more stringent selection.[3] |

| Uracil supplementation in 5-FOA media | 50 mg/L | A small amount of uracil is often added to allow for transient growth before the toxic effects of converted 5-FOA take hold, which can help in the recovery of true resistant mutants.[3] |

Table 1. Recommended concentrations for 5-FOA selection media.

| Observation | Frequency | Context | Reference |

| Spontaneous 5-FOA resistant mutants with wild-type URA3 | ~10% | Fluctuation assay | Lang and Murray (2008) (as cited in[4]) |

| UV-induced 5-FOA resistant mutants with mutations outside of URA3 | 90-95% | UV mutagenesis | Boeke, LaCroute, and Fink (1984)[4] |

| Background 5-FOA resistance with "Superloser" plasmid | < 1 in 10⁸ per cell | Plasmid shuffling with a vector designed to minimize recombination | [5] |

Table 2. Frequencies of 5-FOA resistance and background.

Key Experimental Protocols Utilizing 5-FOA

The ability to select for the loss of the URA3 gene has given rise to a multitude of powerful genetic techniques. Below are detailed protocols for two of the most common applications: plasmid shuffling and gene replacement.

Experimental Protocol 1: Plasmid Shuffling

Plasmid shuffling is a technique used to study the function of essential genes. A yeast strain is created in which the chromosomal copy of an essential gene is deleted, and viability is maintained by a plasmid carrying a wild-type copy of that gene and the URA3 marker. A second plasmid, carrying a mutant version of the essential gene and a different selectable marker (e.g., LEU2), is then introduced. By selecting for the loss of the URA3-containing plasmid on 5-FOA medium, one can assess the functionality of the mutant allele.

Materials:

-

Yeast strain with a chromosomal deletion of an essential gene, carrying a URA3-marked plasmid with the wild-type gene.

-

LEU2-marked plasmid carrying the mutant allele of the essential gene.

-

YPD medium.

-

Synthetic complete (SC) medium lacking uracil (SC-Ura).

-

SC medium lacking leucine (SC-Leu).

-

SC medium containing 1 g/L 5-FOA and 50 mg/L uracil (5-FOA plates).

Procedure:

-

Transformation: Transform the yeast strain with the LEU2-marked plasmid carrying the mutant allele using the lithium acetate method.

-

Selection of Transformants: Plate the transformation mixture onto SC-Leu plates to select for cells that have taken up the mutant plasmid. Incubate at 30°C for 2-3 days until colonies appear.

-

Growth without Selection: Inoculate a single colony from the SC-Leu plate into 5 mL of liquid YPD medium. Grow overnight at 30°C with shaking. This step allows for the loss of the URA3 plasmid in the absence of selective pressure.

-

Counter-selection on 5-FOA: Plate serial dilutions of the overnight culture onto 5-FOA plates. Also, plate a dilution onto YPD plates to determine the total number of viable cells.

-

Incubation: Incubate the plates at 30°C for 3-5 days.

-

Analysis: Colonies that grow on the 5-FOA plates have lost the URA3 plasmid. The phenotype of these colonies will reflect the function of the mutant allele. Verify the loss of the URA3 plasmid by replica-plating colonies onto SC-Ura plates; they should not grow.

Experimental Protocol 2: Gene Replacement (Two-Step)

This method allows for the seamless replacement of a wild-type gene with a mutant allele at its native chromosomal locus.

Materials:

-

Yeast strain of interest.

-

An integrating plasmid containing the mutant allele of the gene of interest and the URA3 selectable marker.

-

YPD medium.

-

SC-Ura medium.

-

5-FOA plates.

Procedure:

-

First Integration (Pop-in):

-

Linearize the integrating plasmid within the region of homology to the target locus.

-

Transform the yeast strain with the linearized plasmid.

-

Plate on SC-Ura medium to select for transformants where the plasmid has integrated into the genome. This results in a duplication of the target gene, with the wild-type and mutant alleles flanking the URA3 marker.

-

-

Excision (Pop-out):

-

Grow a single "pop-in" colony in non-selective YPD medium overnight to allow for homologous recombination between the duplicated gene copies, which will lead to the excision of the plasmid sequences, including the URA3 gene.

-

Plate serial dilutions of the culture on 5-FOA plates to select for cells that have lost the URA3 marker.

-

-

Screening:

-

Colonies that grow on 5-FOA have undergone the "pop-out" recombination event.

-

These colonies must then be screened (e.g., by PCR or sequencing) to identify those that have retained the desired mutant allele at the chromosomal locus and excised the wild-type copy.

-

Visualizing 5-FOA-Based Experimental Workflows

The logical flow of experiments utilizing 5-FOA can be effectively represented using diagrams. The following workflow illustrates a generalized approach for using 5-FOA in yeast genetics.

Conclusion

The discovery of 5-FOA as a counter-selective agent in yeast genetics was a landmark achievement that has had a profound and lasting impact on molecular biology. Its simplicity, efficiency, and versatility have made it an indispensable tool for a wide range of genetic manipulations. From fundamental studies of gene function to the construction of complex synthetic chromosomes, the principles established by Boeke and his colleagues continue to empower researchers to unravel the complexities of the eukaryotic cell. As the field of synthetic biology and genome engineering continues to advance, the elegant logic of 5-FOA counter-selection will undoubtedly remain a core component of the yeast geneticist's toolkit.

References

- 1. [PDF] A positive selection for mutants lacking orotidine-5′-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance | Semantic Scholar [semanticscholar.org]

- 2. A positive selection for mutants lacking orotidine-5'-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Superloser: A Plasmid Shuffling Vector for Saccharomyces cerevisiae with Exceedingly Low Background - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of URA3 Counter-Selection with 5-FOA: A Technical Guide

This guide provides an in-depth exploration of the URA3-based counter-selection system using 5-fluoroorotic acid (5-FOA) in the yeast Saccharomyces cerevisiae. It is designed for researchers, scientists, and professionals in drug development who utilize yeast genetics for molecular biology applications. The document details the underlying biochemical principles, common applications, quantitative data, and specific experimental protocols.

The URA3 Gene and Uracil Biosynthesis

The URA3 gene in S. cerevisiae is a cornerstone of yeast molecular genetics. It encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase. This enzyme is crucial for the de novo biosynthesis of pyrimidines, specifically catalyzing the sixth step in the pathway: the conversion of OMP into uridine-5'-monophosphate (UMP), a precursor to all uracil- and cytosine-based nucleotides.

A key feature of the URA3 gene is its utility as a selectable marker. Yeast strains with a non-functional ura3 allele are auxotrophic for uracil and cannot grow on media lacking it (Sc-Ura). Transformation with a plasmid carrying a functional URA3 gene complements this auxotrophy, allowing the transformed cells to grow on Sc-Ura medium, thus providing a method for positive selection.

Core Principle of 5-FOA Counter-Selection

While URA3 is an excellent selectable marker, its most powerful application comes from its role in counter-selection. This process selects against the presence of the URA3 gene. The system relies on the compound 5-fluoroorotic acid (5-FOA), a synthetic analog of orotic acid.

The mechanism is as follows:

-

Uptake : Yeast cells readily take up 5-FOA from the growth medium.

-

Conversion to a Toxic Intermediate : In cells expressing a functional URA3 enzyme (URA3+), the uracil biosynthesis pathway inadvertently converts 5-FOA into a toxic compound. First, the enzyme OMP pyrophosphorylase (encoded by the URA5 gene) converts 5-FOA into 5-fluoroorotidine-5'-monophosphate (5-F-OMP).

-

Lethal Synthesis : The URA3 gene product, OMP decarboxylase, then decarboxylates 5-F-OMP to produce 5-fluorouridine-5'-monophosphate (5-F-UMP).

-

Toxicity : 5-F-UMP is a potent thymidylate synthase inhibitor, which disrupts DNA replication and repair, leading to cell death.

Conversely, cells that lack a functional URA3 gene (ura3-) cannot perform the final conversion step. They do not produce the toxic 5-F-UMP and are therefore resistant to the effects of 5-FOA, provided the medium is supplemented with uracil. This differential viability is the basis of 5-FOA counter-selection: only cells that have lost the URA3 gene can survive on 5-FOA-containing media.

5-Fluoroorotic Acid Monohydrate: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the properties and applications of 5-Fluoroorotic Acid Monohydrate, a key reagent in molecular biology and genetics.

Core Properties of this compound

5-Fluoroorotic acid (5-FOA) monohydrate is a fluorinated derivative of orotic acid, a precursor in the biosynthesis of pyrimidines. It is a crucial tool in yeast molecular genetics, primarily utilized for the counter-selection of cells expressing the URA3 gene.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 220141-70-8 (monohydrate), 703-95-7 (anhydrous) | [1][2][3][4] |

| Alternative CAS Numbers | 207291-81-4 | [1][5] |

| Molecular Formula | C₅H₃FN₂O₄·H₂O | [1][2][6] |

| Molecular Weight | 192.1 g/mol | [1][2][6][7] |

| Appearance | White to slightly off-white or light yellow crystalline powder | [2][6] |

| Purity | ≥98% | [6] |

| Melting Point | ~258 °C | [6] |

Solubility and Stability

Proper handling and storage of 5-FOA are critical for reproducible experimental outcomes.

| Solvent | Solubility | Citations |

| DMSO | Very soluble (>100 mg/mL) | [6][8] |

| Ammonium Hydroxide/Water (1:1) | 50 mg/mL | [6] |

| Water | Slightly soluble, solubility increases with heat | [6] |

5-FOA is stable at high temperatures, including boiling and autoclaving conditions.[6] For long-term storage, it is recommended to store the lyophilized powder at -20°C, protected from light.[2][8] Solutions can be stored at 4°C for short-term use or aliquoted and stored at -20°C for up to 6 months.[6]

Mechanism of Action in Yeast Genetics

The utility of 5-FOA lies in its conditional toxicity in Saccharomyces cerevisiae and other organisms expressing an ortholog of the URA3 gene. The URA3 gene encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase, which is a key enzyme in the de novo pyrimidine biosynthesis pathway.[2][9][10]

In yeast strains that are Ura+, the OMP decarboxylase enzyme converts the non-toxic 5-FOA into the toxic compound 5-fluorouracil (5-FU).[4][11] 5-FU is a potent antimetabolite that can be incorporated into RNA and DNA, leading to inhibition of essential cellular processes and ultimately cell death.[9] Conversely, yeast strains that are ura3- lack a functional OMP decarboxylase and are therefore unable to convert 5-FOA to 5-FU, rendering them resistant to its toxic effects.[2] This allows for a powerful negative selection strategy to identify and isolate cells that have lost the URA3 gene.

Experimental Protocols

5-FOA is a cornerstone reagent in several key yeast genetic techniques.

Preparation of 5-FOA Selection Plates

Materials:

-

Yeast Nitrogen Base (YNB) agar

-

This compound powder

-

Uracil

-

Complete supplement mixture (CSM) lacking uracil

-

Sterile water

Protocol:

-

Microwave a bottle of 250 ml YNB agar until the agar is completely melted.[12]

-

While the agar is still hot, add the following components under sterile conditions:

-

Gently swirl the bottle until all powders are completely dissolved.

-

Allow the medium to cool to approximately 55°C before pouring into sterile petri dishes (approximately 25 ml per plate).[8][12]

-

Protect the plates from light by wrapping them in foil or storing them in a dark place at 4°C.[8][12] 5-FOA is light-sensitive.[12]

Plasmid Shuffling

Plasmid shuffling is a technique used to study the function of essential genes by replacing a plasmid-borne copy of the wild-type gene with a mutant version.[13][14][15]

Protocol:

-

Start with a yeast strain where the chromosomal copy of an essential gene is deleted, and the viability is maintained by a plasmid carrying the wild-type gene and the URA3 marker.

-

Transform this yeast strain with a second plasmid (e.g., carrying a TRP1 or LEU2 marker) that contains a mutant allele of the essential gene.

-

Select for transformants that have taken up the second plasmid by plating on media lacking the appropriate nutrient (e.g., tryptophan or leucine).

-

Inoculate individual colonies into selective liquid media and grow overnight.

-

To select for cells that have lost the original URA3-marked plasmid, plate serial dilutions of the overnight cultures onto 5-FOA-containing medium.[16]

-

Incubate the plates for 3-5 days at 30°C.

-

Only cells that have lost the URA3 plasmid and can survive with the mutant allele of the essential gene will grow on the 5-FOA plates. The growth phenotype can then be assessed to determine the functionality of the mutant allele.

Allelic Replacement

Allelic replacement is a method to introduce a specific mutation into the yeast genome at its native locus. This is often a two-step process.[17][18]

Step 1: Integration of the URA3 marker

-

Amplify a cassette containing the URA3 gene flanked by sequences homologous to the regions upstream and downstream of the target gene.

-

Transform yeast cells with this PCR product.

-

Select for transformants where the target gene has been replaced by the URA3 cassette by plating on media lacking uracil.

Step 2: Replacement of URA3 with the mutant allele

-

Amplify a DNA fragment containing the desired mutation flanked by the same homologous sequences as in Step 1.

-

Transform the URA3-containing strain from Step 1 with this new PCR product.

-

Plate the transformed cells on 5-FOA-containing medium.

-

Only cells that have undergone homologous recombination to replace the URA3 marker with the mutant allele will be able to grow.

-

Verify the correct allelic replacement by PCR or sequencing.

Yeast Two-Hybrid Screens

In some yeast two-hybrid (Y2H) systems, 5-FOA is used to counter-select against "auto-activators" – bait proteins that can activate the reporter gene on their own.[19] A reverse two-hybrid system can also be employed to screen for molecules or mutations that disrupt a known protein-protein interaction.[19]

Protocol for Reverse Two-Hybrid Screen:

-

Engineer a yeast strain where the interaction between two proteins of interest drives the expression of the URA3 gene.

-

This strain will be unable to grow on 5-FOA medium due to the toxic conversion of 5-FOA to 5-FU.

-

Introduce a library of small molecules or a collection of mutant proteins into this strain.

-

Plate the cells on 5-FOA-containing medium.

-

Colonies that grow are those in which the protein-protein interaction has been disrupted, thus preventing the expression of URA3 and allowing survival on 5-FOA.

Conclusion

This compound is an indispensable tool for researchers working with yeast and other genetically tractable organisms. Its ability to act as a potent counter-selectable marker against the URA3 gene has enabled a wide range of sophisticated genetic techniques that are fundamental to our understanding of gene function and cellular pathways. A thorough understanding of its properties and the protocols for its use is essential for any modern molecular biology laboratory.

References

- 1. usbio.net [usbio.net]

- 2. goldbio.com [goldbio.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 5-Fluoroorotic acid - Wikipedia [en.wikipedia.org]

- 5. 5-Fluoroorotic acid = 98 207291-81-4 [sigmaaldrich.com]

- 6. usbio.net [usbio.net]

- 7. This compound [chemicalbook.com]

- 8. goldbio.com [goldbio.com]

- 9. goldbio.com [goldbio.com]

- 10. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]

- 11. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]

- 12. babraham.ac.uk [babraham.ac.uk]

- 13. Yeast methods and FOA shuffling [bio-protocol.org]

- 14. Study Essential Gene Functions by Plasmid Shuffling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Study Essential Gene Functions by Plasmid Shuffling | Springer Nature Experiments [experiments.springernature.com]

- 16. Plasmid shuffling assay using 5‐FOA [bio-protocol.org]

- 17. A high-efficiency method to replace essential genes with mutant alleles in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Rapid selection against truncation mutants in yeast reverse two-hybrid screens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-Fluoroorotic Acid in the Pyrimidine Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical role of 5-Fluoroorotic Acid (5-FOA) within the pyrimidine biosynthesis pathway. 5-FOA is a powerful tool in molecular biology and genetics, primarily utilized as a counter-selective agent in yeast and other model organisms. Its efficacy hinges on its metabolic conversion to a potent inhibitor of a key enzyme in nucleotide synthesis, thereby providing a robust system for selecting against cells expressing a specific gene. This guide will delve into the mechanism of action, provide quantitative data on its effects, detail experimental protocols for its use, and present visual representations of the involved pathways and workflows.

The Pyrimidine Biosynthesis Pathway and the Mechanism of 5-FOA Action

The de novo pyrimidine biosynthesis pathway is essential for the synthesis of uridine, cytidine, and thymidine nucleotides, which are fundamental building blocks for RNA and DNA. A key enzyme in this pathway is orotidine-5'-phosphate (OMP) decarboxylase, which catalyzes the conversion of OMP to uridine-5'-monophosphate (UMP). In the budding yeast Saccharomyces cerevisiae, this enzyme is encoded by the URA3 gene.

5-Fluoroorotic acid is an analog of orotic acid, a precursor in the pyrimidine pathway. By itself, 5-FOA is non-toxic. However, in cells expressing a functional OMP decarboxylase (such as Ura+ yeast), 5-FOA is recognized as a substrate and is converted to 5-fluoroorotidine-5'-monophosphate (5-FOMP). Subsequently, 5-FOMP is decarboxylated by OMP decarboxylase to produce 5-fluorouridine-5'-monophosphate (5-FUMP).[1][2]

5-FUMP is then further metabolized to 5-fluoro-deoxyuridine monophosphate (5-FdUMP).[3] This metabolite is a potent and irreversible inhibitor of thymidylate synthase (TS), a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[4][5] The inhibition of thymidylate synthase by 5-FdUMP leads to a depletion of dTMP, which in turn halts DNA replication and leads to cell death.[5][6] This selective toxicity is the basis for using 5-FOA in counter-selection screens.[1][7]

Quantitative Data

The inhibitory effect of 5-FOA's active metabolite, 5-FdUMP, on thymidylate synthase is a critical aspect of its function. The following table summarizes key quantitative data related to this inhibition.

| Parameter | Value | Organism/System | Reference |

| Ki for 5-FdUMP | 0.82 - 2.41 nM | Human Colon Cancer Cell Lines | [8] |

| Typical 5-FOA Concentration in Yeast Media | 1 mg/mL | Saccharomyces cerevisiae | [6][9] |

| IC50 for 5-Fluorouracil (5-FU) | 0.8 - 43.0 µM | Human Colon Cancer Cell Lines | [8] |

Experimental Protocols

Protocol for 5-FOA Counter-Selection in Saccharomyces cerevisiae

This protocol describes the preparation of 5-FOA-containing media and the selection of Ura- cells.

Materials:

-

Yeast strain of interest (containing a URA3 marker)

-

Synthetic Complete (SC) medium components

-

5-Fluoroorotic Acid (5-FOA) powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile water

-

Autoclave

-

Petri dishes

-

Incubator at 30°C

Method:

-

Prepare 100x 5-FOA Stock Solution: Dissolve 100 mg of 5-FOA in 1 mL of DMSO.[6] Store at -20°C in a light-protected container.[1]

-

Prepare Synthetic Complete Medium: Prepare 1 liter of SC medium according to standard protocols, but omit uracil.

-

Autoclave the Medium: Autoclave the SC medium (without uracil) to sterilize it.

-

Cool the Medium: Allow the autoclaved medium to cool to approximately 55-60°C. Adding 5-FOA to hotter media can lead to its degradation.

-

Add 5-FOA: Add 10 mL of the 100x 5-FOA stock solution to the 1 liter of cooled SC medium for a final concentration of 1 mg/mL.[1][6] Mix thoroughly.

-

Pour Plates: Pour the 5-FOA-containing medium into sterile petri dishes and allow them to solidify.

-

Plate Yeast Cells: Plate a dilution of the yeast culture onto the 5-FOA plates. It is also recommended to plate the same dilution on non-selective (YPD) plates to determine the total number of viable cells and on SC-Ura plates to confirm the starting strain is Ura+.

-

Incubate: Incubate the plates at 30°C for 2-4 days.

-

Analyze Results: Only cells that have lost the URA3 gene (and are therefore Ura-) will be able to grow on the 5-FOA-containing medium. The frequency of 5-FOA resistant colonies can then be calculated.

Protocol for Thymidylate Synthase Inhibition Assay

This protocol outlines a general method for measuring the inhibition of thymidylate synthase by 5-FdUMP. A common method is the tritium release assay.[10]

Materials:

-

Purified thymidylate synthase

-

[5-³H]-deoxyuridine-5'-monophosphate ([³H]-dUMP)

-

5,10-methylenetetrahydrofolate (CH₂THF) - the cofactor for the TS reaction

-

5-FdUMP (the inhibitor)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Activated charcoal suspension

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Method:

-

Prepare Reaction Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer, CH₂THF, and varying concentrations of the inhibitor, 5-FdUMP.

-

Pre-incubation: Pre-incubate the reaction mixtures with purified thymidylate synthase for a defined period to allow for inhibitor binding.

-

Initiate the Reaction: Start the enzymatic reaction by adding [³H]-dUMP to each tube.

-

Incubate: Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the Reaction: Terminate the reaction by adding an equal volume of activated charcoal suspension. The charcoal will bind to the unreacted [³H]-dUMP substrate.

-

Separate Substrate from Product: Centrifuge the tubes to pellet the charcoal with the bound substrate.

-

Measure Released Tritium: The supernatant will contain the tritiated water ([³H]₂O) released during the conversion of [³H]-dUMP to dTMP. Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid.

-

Quantify Radioactivity: Measure the radioactivity in each vial using a liquid scintillation counter. The amount of radioactivity is directly proportional to the activity of thymidylate synthase.

-

Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value. Further kinetic analysis can be performed to determine the inhibition constant (Ki).

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: The de novo pyrimidine biosynthesis pathway leading to DNA synthesis.

Caption: The metabolic activation of 5-FOA to the thymidylate synthase inhibitor, 5-FdUMP.

Caption: A typical experimental workflow for 5-FOA counter-selection in yeast.

References

- 1. goldbio.com [goldbio.com]

- 2. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical determinants of 5-fluorouracil response in vivo. The role of deoxyuridylate pool expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Fluoroorotic Acid (5-FOA) - PombEvolution [pombevolution.eu]

- 7. 5-Fluoroorotic acid as a selective agent in yeast molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. usbio.net [usbio.net]

- 10. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

5-FOA's toxicity in URA3 positive yeast strains

An In-depth Technical Guide to 5-Fluoroorotic Acid (5-FOA) Toxicity and Application in Saccharomyces cerevisiae

Abstract

5-Fluoroorotic Acid (5-FOA) is a pyrimidine analog that serves as a powerful conditional lethal agent for positive selection of uracil auxotrophs in Saccharomyces cerevisiae and other fungi. While innocuous to cells lacking a functional URA3 gene, it is converted into a highly toxic intermediate in cells expressing the URA3-encoded enzyme, orotidine-5'-phosphate (OMP) decarboxylase. This selective toxicity is the foundation for the widely used URA3 counter-selection technique in yeast genetics, facilitating gene replacements, plasmid shuffling, and the analysis of gene function. This guide details the molecular basis of 5-FOA toxicity, presents quantitative data on its effects, provides detailed experimental protocols, and illustrates the key pathways and workflows involved.

The Molecular Mechanism of 5-FOA Toxicity

The selective toxicity of 5-FOA is entirely dependent on the presence of a functional pyrimidine biosynthesis pathway, specifically the enzyme OMP decarboxylase, which is encoded by the URA3 gene in S. cerevisiae. Yeast strains with a functional URA3 gene (URA3+) are sensitive to 5-FOA, while those with a mutated, non-functional version (ura3-) are resistant.

The mechanism can be broken down into a multi-step intracellular conversion process:

-

Uptake and Initial Conversion : 5-FOA is transported into the yeast cell. Inside the cell, it is converted by orotate phosphoribosyltransferase (OPRTase), encoded by the URA5 gene, into 5-fluoroorotidine-5'-monophosphate (5-FOMP).

-

The Critical Decarboxylation Step : In URA3+ strains, the OMP decarboxylase enzyme acts on 5-FOMP, converting it to 5-fluorouridine-5'-monophosphate (5-FUMP). This step is the metabolic branch point that determines toxicity; in the absence of the URA3 enzyme, this conversion does not occur, and 5-FOA remains non-toxic.

-

Anabolism to Toxic Nucleotides : 5-FUMP is subsequently phosphorylated by cellular kinases to form 5-fluorouridine-diphosphate (5-FUDP) and then 5-fluorouridine-triphosphate (5-FUTP). Additionally, 5-FUMP can be converted by ribonucleotide reductase to its deoxy form, 5-fluoro-2'-deoxyuridine-5'-monophosphate (5-FdUMP).

-

Dual Modes of Cytotoxicity : The resulting metabolites, 5-FUTP and 5-FdUMP, are the ultimate effectors of cell death, acting through two primary mechanisms:

-

RNA Damage : 5-FUTP is incorporated into nascent RNA transcripts in place of UTP. This fraudulent nucleotide disrupts RNA processing, stability, and function, leading to widespread errors in protein synthesis and cellular regulation.

-

DNA Synthesis Inhibition : 5-FdUMP is a potent and irreversible inhibitor of thymidylate synthase (encoded by CDC21 or THY1). This enzyme is essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Inhibition of thymidylate synthase leads to a depletion of the cellular dTMP pool, causing an imbalance in deoxynucleotide levels, which stalls DNA replication and induces DNA damage, ultimately resulting in "thymineless death".

-

The following diagram illustrates the biochemical pathway leading to 5-FOA-induced toxicity.

Caption: Biochemical pathway of 5-FOA activation and toxicity in URA3+ yeast.

Quantitative Data on 5-FOA Toxicity

The cytotoxic effect of 5-FOA is starkly dependent on the URA3 genotype. While ura3- strains can tolerate high concentrations of 5-FOA (typically up to 1 g/L or more), the growth of URA3+ strains is severely inhibited at the same concentrations. The precise IC50 (half-maximal inhibitory concentration) can vary based on the specific strain background and media composition, but the differential effect is the key principle for its use in selection.

The table below summarizes the expected outcomes for yeast growth on media with and without 5-FOA.

| Strain ID | Relevant Genotype | 5-FOA Concentration (g/L) | Relative Growth / Viability (%) | Outcome |

| Strain A | URA3+ | 0 | 100% | Growth |

| Strain A | URA3+ | 1.0 | < 0.1% | No Growth (Toxic) |

| Strain B | ura3- | 0 | 100% | Growth |

| Strain B | ura3- | 1.0 | ~100% | Growth (Resistant) |

Experimental Protocols

Preparation of 5-FOA-Containing Media

Accurate preparation of 5-FOA plates is critical for successful counter-selection. 5-FOA is poorly soluble in water and must be dissolved in DMSO before being added to autoclaved media.

Materials:

-

Yeast Nitrogen Base (YNB) w/o amino acids and w/o ammonium sulfate

-

Ammonium sulfate

-

Glucose (Dextrose)

-

Complete Supplement Mixture (CSM) or appropriate drop-out mix (e.g., CSM-Ura)

-

Uracil

-

5-Fluoroorotic acid monohydrate

-

Dimethyl sulfoxide (DMSO)

-

Bacto Agar

Procedure:

-

Prepare 1 liter of Synthetic Complete (SC) medium base by mixing YNB, ammonium sulfate, and glucose. Add agar for solid plates. Autoclave and cool to 55-60°C in a water bath.

-

Add the appropriate amino acid supplement mixture. Crucially, this medium must be supplemented with uracil (typically to a final concentration of 20-50 mg/L). This is because cells that successfully lose the URA3 gene will be uracil auxotrophs and require uracil for growth.

-

Prepare a 100 mg/mL stock solution of 5-FOA in DMSO. This may require gentle warming to fully dissolve.

-

Add 10 mL of the 5-FOA stock solution to the 1 liter of molten agar medium (for a final concentration of 1 g/L).

-

Mix thoroughly by swirling and pour the plates immediately.

-

Allow plates to solidify and store them at 4°C, protected from light.

Yeast Viability Spot Assay for 5-FOA Sensitivity

This semi-quantitative assay provides a rapid visual assessment of 5-FOA sensitivity.

Procedure:

-

Grow yeast strains (URA3+ and ura3-) overnight in a non-selective liquid medium (e.g., YPD).

-

Measure the optical density (OD600) of the cultures and normalize them to an OD600 of 1.0 in sterile water or saline.

-

Create a 10-fold serial dilution series for each strain (e.g., 10^0, 10^-1, 10^-2, 10^-3, 10^-4).

-

Spot 3-5 µL of each dilution onto two types of plates: a control plate (e.g., SC) and a test plate (SC + 1 g/L 5-FOA).

-

Incubate the plates at the appropriate temperature (e.g., 30°C) for 2-3 days.

-

Expected Result : All strains should grow on the control plate. On the 5-FOA plate, only the ura3- strain will show robust growth, while the URA3+ strain will not grow or will show only minimal background growth.

URA3-based Counter-selection Workflow

This protocol is used to select for rare cells that have lost a URA3 marker, typically following a homologous recombination event to "pop-out" the gene.

The workflow below illustrates the common "gene pop-out" strategy.

Introduction to 5-FOA as a selective agent in molecular genetics

An In-depth Technical Guide to 5-Fluoroorotic Acid (5-FOA) as a Selective Agent in Molecular Genetics

Introduction

5-Fluoroorotic Acid (5-FOA) is a powerful and widely used chemical for counter-selection in molecular genetics, particularly in yeast and other microbes. It allows for the direct selection of cells that have lost a specific gene function, a process often referred to as negative selection. This guide provides a comprehensive overview of the mechanism, applications, and protocols associated with 5-FOA-based selection.

Core Mechanism of 5-FOA Selection

The selective power of 5-FOA is rooted in the pyrimidine biosynthesis pathway. The key to its function is the conversion of the non-toxic 5-FOA into a highly toxic compound, 5-fluorouracil (5-FU). This conversion is a two-step enzymatic process:

-

Orotate phosphoribosyltransferase (OPRTase) , encoded by the URA5 gene in Saccharomyces cerevisiae, converts 5-FOA into 5-fluoroorotidine-5'-monophosphate (5-FUMP).

-

Orotidine-5'-phosphate (OMP) decarboxylase , encoded by the URA3 gene in S. cerevisiae, then decarboxylates 5-FUMP into 5-fluorouridine monophosphate (5-FUMP).

5-FUMP is subsequently converted to 5-fluorouridine triphosphate (FUTP) and 5-fluorodeoxyuridine monophosphate (FdUMP). FUTP is incorporated into RNA, disrupting its normal function, while FdUMP inhibits thymidylate synthase, an essential enzyme for DNA replication and repair. The combined effects of these toxic metabolites lead to cell death.

Therefore, cells with a functional URA3 gene (or its ortholog in other species) are sensitive to 5-FOA, while cells that have lost the URA3 gene function (ura3 mutants) are resistant and can grow in its presence. This provides a strong selective pressure to isolate ura3 auxotrophs.

The Uracil Biosynthesis Pathway and 5-FOA's Site of Action

The diagram below illustrates the key steps in the uracil biosynthesis pathway and the mechanism by which 5-FOA exerts its toxic effects in a URA3+ cell.

Caption: Mechanism of 5-FOA toxicity in a URA3+ cell.

Quantitative Data for 5-FOA Selection

The effectiveness of 5-FOA selection is dependent on its concentration, the organism, and the specific genetic background. The following tables summarize typical working concentrations and observed mutation frequencies.

Table 1: Recommended 5-FOA Concentrations for Selection

| Organism | Gene Target | Typical Concentration | Medium Type | Reference |

| Saccharomyces cerevisiae | URA3 | 0.1% (1 g/L) | Synthetic Complete (SC) or Minimal (SD) | |

| Schizosaccharomyces pombe | ura4 | 0.1% (1 g/L) | Yeast Extract with Supplements (YES) | |

| Candida albicans | URA3 | 0.1% - 0.2% | Synthetic Defined (SD) | |

| Escherichia coli | pyrF | 25-50 µg/mL | M9 Minimal Medium | |

| Aspergillus nidulans | pyrG | 0.1% - 0.2% | Minimal Medium |

Table 2: Spontaneous Mutation Frequencies at the URA3 Locus

The frequency of spontaneous mutations leading to a non-functional URA3 gene can be readily assessed using 5-FOA selection.

| Strain Background | Condition | Approximate Mutation Frequency |

| Wild-type S. cerevisiae | Spontaneous | 10⁻⁵ to 10⁻⁶ |

| S. cerevisiae with mutator phenotype | Spontaneous | 10⁻³ to 10⁻⁴ |

Key Applications and Experimental Protocols

5-FOA is a versatile tool for a variety of molecular genetics applications. Below are detailed protocols for two common procedures: plasmid shuffling and gene knockout selection.

Plasmid Shuffling

Plasmid shuffling is a technique used to study the function of an essential gene or to analyze mutations in a cloned gene. A strain is constructed that carries a deletion of the chromosomal copy of the gene of interest (geneXΔ) but is kept alive by a plasmid carrying a wild-type copy of that gene (GENE_X) and a selectable marker (URA3). 5-FOA is used to select for cells that have lost this "cover" plasmid, which is only possible if they have received a second plasmid carrying a functional (or mutant) version of geneX.

Caption: Workflow for a plasmid shuffling experiment using 5-FOA.

-

Strain Preparation : Start with a yeast strain that has a chromosomal deletion of your gene of interest (geneXΔ) and carries a URA3-based plasmid with the wild-type GENE_X (e.g., pRS316-GENEX). This strain is auxotrophic for uracil without the plasmid.

-

Transformation : Transform this strain with a second plasmid containing a different selectable marker (e.g., LEU2) and the version of geneX you wish to study (e.g., a mutant allele, geneX_mut).

-

Initial Growth : Plate the transformed cells onto medium that selects for the second plasmid (e.g., SC-Leu). This ensures that the cells have taken up your plasmid of interest.

-

Non-selective Growth : Inoculate a liquid culture of the transformants in a non-selective medium (e.g., YPD) and grow overnight. This allows for the random loss of the initial URA3-marked plasmid.

-

5-FOA Selection : Plate serial dilutions of the overnight culture onto plates containing 5-FOA (e.g., SC + 0.1% 5-FOA). Also, plate a dilution onto a non-selective plate (YPD) to calculate the total number of viable cells.

-

Incubation : Incubate the plates for 2-4 days.

-

Analysis : Only cells that have lost the URA3 plasmid and retained the LEU2 plasmid will grow on the 5-FOA plates. The phenotype of the resulting colonies will reflect the function of the geneX_mut allele.

Gene Knockout Selection

5-FOA is instrumental in two-step gene replacement strategies. First, a selectable marker like URA3 is integrated into the genome at the locus of the target gene. In the second step, this URA3 marker is replaced by an unmarked deletion allele or a mutated version of the gene. Cells that have successfully undergone this second homologous recombination event will have lost the URA3 marker and can be selected for on 5-FOA-containing medium.

Methodological & Application

Application Note: Preparation of 5-FOA Selection Plates for Yeast Genetics

An application note and protocol for the preparation of 5-FOA (5-Fluoroorotic Acid) selection plates, designed for researchers in molecular biology and drug development. This document provides a detailed methodology, component concentrations, and the biochemical principle behind the selection process.

Introduction and Principle

5-Fluoroorotic Acid (5-FOA) is a pyrimidine analog used for the counter-selection of the URA3 gene in Saccharomyces cerevisiae and other model organisms.[1][2] The principle of 5-FOA selection relies on its metabolic conversion into a toxic compound within cells expressing a functional URA3 enzyme.[3] The URA3 gene encodes orotidine-5'-phosphate (OMP) decarboxylase, a key enzyme in the de novo pyrimidine biosynthesis pathway.[4] This enzyme converts the non-toxic 5-FOA into the toxic metabolite 5-fluorouracil (5-FU) or its derivatives, which disrupt DNA and RNA synthesis, leading to cell death.[4][5]

Consequently, yeast cells with a functional URA3 gene (URA3⁺) are unable to grow on media containing 5-FOA.[6] In contrast, cells that have lost the URA3 gene (ura3⁻) cannot perform this conversion and will survive, provided the medium is supplemented with uracil to bypass their auxotrophy.[7] This powerful negative selection technique is fundamental for various genetic manipulations, including plasmid shuffling, gene deletion, and identifying mutations.[3][8]

Materials and Reagents

-

5-Fluoroorotic Acid (5-FOA) monohydrate

-

Yeast Nitrogen Base (YNB), without amino acids

-

Ammonium Sulfate

-

Dextrose (Glucose)

-

Complete Synthetic Mixture (CSM) or appropriate amino acid drop-out supplements

-

Uracil

-

Bacteriological Agar

-

Dimethyl sulfoxide (DMSO, optional for stock solution)

-

Sterile, deionized water

-

Autoclave

-

Sterile petri dishes

-

Stirring hot plate

-

Sterile filtering apparatus (0.22 µm)

Media Composition and Recipes

The following table summarizes the components required to prepare one liter of Synthetic Complete (SC) medium supplemented with 5-FOA. This medium will select for ura3⁻ mutants.

| Component | Stock Concentration | Volume to Add (per 1L) | Final Concentration | Notes |

| Base Medium | ||||

| Yeast Nitrogen Base (w/o AA) | - | 6.7 g | 0.67% | |

| Dextrose (Glucose) | 40% (w/v), sterile | 50 mL | 2% | Add after autoclaving to prevent caramelization. |

| Agar | - | 20 g | 2% | For solid plates. Omit for liquid medium. |

| Deionized Water | - | to 900 mL | - | Bring to volume before autoclaving. |

| Supplements (Add Post-Autoclaving) | ||||

| Complete Synthetic Mixture (CSM) | - | ~2 g | 0.2% | Use the formulation recommended by the manufacturer. |

| Uracil | 2 mg/mL, sterile | 25 mL | 50 mg/L | Crucial for the growth of ura3⁻ cells. |

| 5-Fluoroorotic Acid (5-FOA) | 100 mg/mL in DMSO | 10 mL | 1 g/L (0.1%) | Store stock at -20°C, protected from light.[3][9] |

Note on 5-FOA Concentration: The standard concentration is 0.1% (1 g/L).[7][10] However, this may be optimized depending on the yeast strain and specific application. For selecting specific mutation types, concentrations up to 0.15% may be beneficial, while lower concentrations might be required for other assays.[10][11]

Detailed Experimental Protocol

This protocol describes the preparation of 1 liter of 5-FOA selection plates.

-

Prepare the Base Medium:

-

In a 2 L flask, dissolve 6.7 g of Yeast Nitrogen Base (without amino acids) and 20 g of agar in 900 mL of deionized water.

-

Add a magnetic stir bar.

-

Cover the flask and autoclave for 20 minutes on a liquid cycle.

-

-

Cool the Medium:

-

Prepare Supplements:

-

During the cooling period, prepare the sterile supplements.

-

Warm the 40% Dextrose solution and the 5-FOA stock solution to room temperature if stored in the cold.

-

Ensure the Uracil stock solution is fully dissolved.

-

-

Add Supplements:

-

Once the autoclaved medium has cooled, aseptically add the following components while stirring gently:

-

50 mL of sterile 40% Dextrose.

-

~2 g of Complete Synthetic Mixture (CSM) powder.

-

25 mL of sterile 2 mg/mL Uracil solution.

-

10 mL of 100 mg/mL 5-FOA stock solution (dissolved in DMSO).[9]

-

-

Alternative 5-FOA addition: The 5-FOA powder can be added directly to a portion of the media (e.g., 400 mL) and sterilized by filtration, or added directly to the hot media after autoclaving, as it is largely heat-stable.[3][6][12] However, adding a pre-made stock to cooled media is a common and reliable method.

-

-

Pour and Store Plates:

-

Continue to stir the medium gently to ensure all components are mixed thoroughly without introducing air bubbles.

-

Pour approximately 25 mL of the medium into each 100 mm petri dish.

-

If bubbles form, they can be removed by briefly flaming the surface of the agar with a Bunsen burner.[13]

-

Allow the plates to solidify completely at room temperature.

-

For long-term storage, place the plates in plastic sleeves or wrap them with parafilm to prevent drying and store them at 4°C, protected from light.[14] It is often recommended to use freshly prepared plates for best results.[15]

-

Visual Protocols and Mechanisms

The following diagrams illustrate the experimental workflow and the biochemical mechanism of 5-FOA selection.

Caption: A flowchart illustrating the key steps for preparing 5-FOA selection plates.

Caption: The metabolic pathway of 5-FOA in URA3⁺ and ura3⁻ yeast cells.

References

- 1. 5-Fluoroorotic acid - Wikipedia [en.wikipedia.org]

- 2. 5-Fluoroorotic acid as a selective agent in yeast molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. URA3 | SGD [yeastgenome.org]

- 5. biorxiv.org [biorxiv.org]

- 6. usbio.net [usbio.net]

- 7. researchgate.net [researchgate.net]

- 8. files.zymoresearch.com [files.zymoresearch.com]

- 9. goldbio.com [goldbio.com]

- 10. Quantitative analysis of the rates for repeat-mediated genome instability in a yeast experimental system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A yeast genetic system for selecting small molecule inhibitors of protein–protein interactions in nanodroplets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. F5050-10g | 5-Fluoroorotic Acid Monohydrate (FOA, 5-FOA) Clinisciences [clinisciences.com]

- 13. Media Recipes [normalesup.org]

- 14. babraham.ac.uk [babraham.ac.uk]

- 15. life.sjtu.edu.cn [life.sjtu.edu.cn]

Dissolving 5-Fluoroorotic Acid Monohydrate: A Guide for Researchers

Application Note and Protocol

For researchers, scientists, and drug development professionals utilizing 5-Fluoroorotic acid monohydrate (5-FOA), a crucial pyrimidine analog for counter-selection in yeast genetics, proper dissolution is paramount for experimental success. This document provides detailed application notes and protocols for the effective solubilization of 5-FOA powder, ensuring reproducible and reliable results in various research applications.

Introduction to 5-Fluoroorotic Acid (5-FOA)

5-Fluoroorotic acid is a pivotal tool in molecular biology, particularly in the genetics of Saccharomyces cerevisiae and other yeasts.[1] Its utility lies in its selective toxicity to cells expressing the URA3 gene, which encodes orotidine-5'-phosphate (OMP) decarboxylase.[1] This enzyme is essential for uracil biosynthesis. In the presence of 5-FOA, cells with a functional URA3 gene convert it into the toxic compound 5-fluorouracil, which inhibits DNA replication and leads to cell death.[2][3] This allows for the selection of ura- mutants, making it invaluable for plasmid shuffling, gene replacement techniques, and studies of gene function.[3][4]

Solubility Characteristics

This compound is an off-white to light yellow powder.[5] Its solubility can be challenging, and understanding its properties in different solvents is key to preparing effective stock solutions and media. The solubility of 5-FOA is summarized in the table below.

| Solvent | Concentration | Observations | Citations |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Very soluble. Recommended for high-concentration stock solutions. | [2][4][5] |

| Ammonium Hydroxide (NH4OH) | 50 mg/mL in 4M NH4OH | Soluble, resulting in a clear, colorless to light yellow solution. Sonication or gentle heating may be required. | [6][7][8] |

| Water (ddH2O) | Slightly soluble | Partial solubilization can be achieved. Autoclaving or boiling can significantly improve solubility. | [5] |

| Ethanol | Slightly soluble | Not recommended as a primary solvent. | [5] |

| Methanol | Slightly soluble | Not recommended as a primary solvent. | [5][9] |

Experimental Protocols

Preparation of a 100X 5-FOA Stock Solution in DMSO

This protocol is ideal for preparing a high-concentration stock solution that can be easily diluted into media.

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of 5-FOA powder. To prepare a 100 mg/mL stock solution, weigh 100 mg of 5-FOA.

-

Add the appropriate volume of sterile DMSO. For a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of 5-FOA.[10]

-

Vortex the mixture vigorously until the powder is completely dissolved. The solution should be clear.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Preparation of 5-FOA Selection Plates

This protocol describes how to prepare solid media containing 5-FOA for yeast selection.

Materials:

-

Yeast synthetic complete (SC) medium components

-

Agar

-

Autoclaved, purified water

-

100X 5-FOA stock solution (from Protocol 3.1) or 5-FOA powder

-

Sterile petri dishes

Procedure using 100X 5-FOA Stock Solution:

-

Prepare 1 liter of yeast synthetic agar-containing medium according to your standard laboratory protocol.

-

Autoclave the medium to sterilize it.

-

Allow the autoclaved medium to cool to approximately 55°C in a water bath. This is crucial to prevent the degradation of heat-sensitive components and to allow for the addition of the 5-FOA solution without solidifying the agar.[10]

-

Add any necessary heat-sensitive supplements (e.g., amino acids, sugars).

-

Add 10 mL of the 100X 5-FOA stock solution per liter of medium to achieve a final concentration of 1 mg/mL.[12][13] Mix thoroughly by swirling the flask.

-

Pour the plates and allow them to solidify.

-

Store the plates in the dark at 4°C.

Procedure using 5-FOA Powder Directly:

-

Prepare 400 mL of standard yeast synthetic medium.[10]

-

Sterilize the 5-FOA-containing medium by filtration through a 0.2 µm filter. Alternatively, the 5-FOA powder can be added to the medium after autoclaving and cooling to 55°C.[13][14]

-

In a separate flask, autoclave 600 mL of water with 20 grams of agar.[10]

-

Allow the autoclaved agar solution to cool to 55°C.

-

Combine the sterile 5-FOA medium with the cooled agar solution, mix well, and pour the plates.[10]

-

Store the plates in the dark at 4°C.

Mechanism of Action in Yeast

The counter-selection of URA3+ yeast strains by 5-FOA is a multi-step intracellular process.

Storage and Stability

-

Powder: this compound powder should be stored at -20°C and protected from light.[11] When stored correctly, it is stable for at least one year.[11]

-

Solutions: Aliquots of 5-FOA stock solutions in DMSO are stable for up to 6 months when stored at -20°C.[5] Reconstituted products should be protected from light and stored at 4°C for short-term use.[5][8]

-

Thermostability: 5-FOA is stable at high temperatures, including boiling and autoclaving conditions.[5] In fact, boiling can aid in its complete solubilization in aqueous solutions.[5]

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection when handling 5-FOA powder and solutions.

-

Handle the powder in a chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information.

References

- 1. goldbio.com [goldbio.com]

- 2. 5-Fluoroorotic Acid (5-FOA) - PombEvolution [pombevolution.eu]

- 3. geneseesci.com [geneseesci.com]

- 4. zymoresearch.com [zymoresearch.com]

- 5. usbio.net [usbio.net]

- 6. 5-Fluoroorotic acid = 98 207291-81-4 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. usbio.net [usbio.net]

- 9. 5-Fluoro Orotic Acid Monohydrate ≥98% | Antibiotics [formedium.com]

- 10. goldbio.com [goldbio.com]

- 11. goldbio.com [goldbio.com]

- 12. selleckchem.com [selleckchem.com]

- 13. wiki.realvegancheese.org [wiki.realvegancheese.org]

- 14. files.zymoresearch.com [files.zymoresearch.com]

Application Notes and Protocols: A Step-by-Step Guide for Allelic Replacement in Saccharomyces cerevisiae using 5-FOA Counter-Selection

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allelic replacement is a powerful genetic engineering technique used to precisely modify a specific gene locus in an organism's genome. This method is widely employed for creating gene knockouts, introducing specific mutations, or inserting new genetic elements. In the budding yeast Saccharomyces cerevisiae, a common and efficient method for allelic replacement utilizes the counter-selectable marker URA3 in conjunction with 5-fluoroorotic acid (5-FOA).

The URA3 gene encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase, which is essential for the de novo biosynthesis of uracil.[1][2][3] Yeast strains with a functional URA3 gene can grow on media lacking uracil (positive selection). However, the URA3 enzyme can also convert the non-toxic compound 5-FOA into the toxic intermediate 5-fluorouracil, leading to cell death.[2][3][4] This provides a powerful counter-selection strategy to select for cells that have lost the URA3 gene.

This application note provides a detailed, step-by-step guide for performing allelic replacement in S. cerevisiae using the URA3/5-FOA system. It covers the design of the replacement cassette, yeast transformation, selection and counter-selection procedures, and verification of the desired genomic modification.

Principle of the Method

The allelic replacement strategy involves a two-step process of homologous recombination. First, a "pop-in" cassette containing the URA3 marker and the desired genomic modification, flanked by sequences homologous to the target locus, is introduced into the yeast cells. Homologous recombination integrates the entire cassette into the target gene, resulting in a duplication of the flanking sequences and the insertion of the URA3 marker. These integrants are selected for by their ability to grow on media lacking uracil.

In the second step, a "pop-out" event is induced by growing the integrants on non-selective media, allowing for a second homologous recombination event between the duplicated flanking sequences. This event can result in either the restoration of the original wild-type allele or the retention of the desired modification while excising the URA3 marker. Cells that have lost the URA3 gene are then selected for by their ability to grow on media containing 5-FOA.

Signaling Pathway and Mechanism of 5-FOA Counter-Selection

The biochemical pathway underlying 5-FOA counter-selection is centered on the pyrimidine biosynthesis pathway.

Caption: Mechanism of 5-FOA counter-selection in S. cerevisiae.

Experimental Workflow

The overall workflow for allelic replacement using 5-FOA is a multi-step process that requires careful planning and execution.

Caption: Experimental workflow for allelic replacement using 5-FOA.

Experimental Protocols

Designing and Generating the Knockout Cassette

The knockout cassette is typically generated by PCR and consists of the URA3 selectable marker flanked by homologous sequences to the target gene.

Primer Design:

-

Forward Primer: Composed of two parts: a 5' region with 40-60 base pairs of homology to the sequence immediately upstream of the target gene's start codon, and a 3' region that anneals to the beginning of the URA3 marker.

-

Reverse Primer: Composed of two parts: a 5' region with 40-60 base pairs of homology to the sequence immediately downstream of the target gene's stop codon, and a 3' region that anneals to the end of the URA3 marker.

PCR Amplification:

-

Set up a standard PCR reaction using a high-fidelity DNA polymerase.

-

Use a plasmid containing the URA3 gene as the template.

-

Use the designed forward and reverse primers to amplify the URA3 cassette with the flanking homology arms.

-

Run the PCR product on an agarose gel to verify the correct size.

-

Purify the PCR product using a standard PCR purification kit.

Yeast Transformation (Lithium Acetate Method)

-

Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

-

The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.

-

Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8.

-

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

-

Wash the cells with 25 mL of sterile water and centrifuge again.

-

Resuspend the cells in 1 mL of transformation buffer (0.1 M LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA).

-

In a microfuge tube, mix 100 µL of the competent cells with 0.5-1 µg of the purified knockout cassette PCR product and 5 µL of single-stranded carrier DNA (10 mg/mL).

-

Add 600 µL of transformation mix (40% PEG 3350, 0.1 M LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA) and vortex to mix.

-

Incubate at 30°C for 30 minutes.

-

Heat shock the cells at 42°C for 15-25 minutes.

-

Centrifuge the cells at 8,000 x g for 1 minute, remove the supernatant, and resuspend the pellet in 1 mL of sterile water.

Selection of Integrants

-

Plate 100-200 µL of the transformed cell suspension onto Synthetic Complete (SC) medium lacking uracil (SC-Ura).

-

Incubate the plates at 30°C for 2-4 days until colonies appear. These colonies are the "pop-in" integrants.

Counter-Selection for Allelic Replacement

-

Inoculate several individual colonies from the SC-Ura plate into separate tubes containing 5 mL of non-selective YPD medium.

-

Grow the cultures overnight at 30°C with shaking to allow for the "pop-out" recombination event.

-

Plate serial dilutions of the overnight cultures onto SC medium containing 5-FOA (1 g/L) and supplemented with uracil (50 mg/L).

-

Incubate the plates at 30°C for 3-5 days until 5-FOA resistant colonies appear.

Verification of Allelic Replacement

It is crucial to verify that the desired allelic replacement has occurred and that the resistance to 5-FOA is not due to spontaneous mutations in the URA3 gene.

Verification by PCR:

-

Design verification primers that anneal outside the regions of homology used for the knockout cassette and within the modified region.

-

Perform colony PCR on the 5-FOA resistant colonies.

-

Analyze the PCR products by agarose gel electrophoresis to confirm the expected size of the modified locus. A successful gene replacement will yield a PCR product of a different size than the wild-type locus.

Verification by Sequencing:

-

For confirmation, the PCR product from the verified colonies can be purified and sent for Sanger sequencing to ensure the correct sequence of the modified allele.

Quantitative Data

The efficiency of allelic replacement can vary depending on several factors, including the length of the homology arms, the specific gene locus, and the transformation efficiency.

| Parameter | Typical Value/Range | Reference |

| Length of Homology Arms | 40-60 bp | [5][6] |

| Transformation Efficiency (Lithium Acetate) | 10^3 - 10^4 transformants/µg DNA | [5][7] |

| Frequency of URA3+ Integrants | Varies greatly depending on locus | - |

| Frequency of 5-FOA Resistant Pop-outs | 10^-4 - 10^-6 | [8] |

| Percentage of Correct Allelic Replacement among 5-FOA^R Colonies | 10-30% | [9] |

| Frequency of Ura- Phenotype in Co-transformation | 1-4% | [10] |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No colonies on SC-Ura plates | Low transformation efficiency. | Optimize the transformation protocol. Increase the amount of DNA used. Ensure the quality of the competent cells. |

| Incorrect knockout cassette. | Verify the size and sequence of the PCR product. Redesign primers if necessary. | |

| High background of colonies on 5-FOA plates | Spontaneous mutations in the URA3 gene. | Increase the concentration of 5-FOA (up to 1.5 g/L). Ensure the 5-FOA plates are fresh. |

| Incomplete "pop-out" of the URA3 marker. | Extend the overnight growth in non-selective media to allow for more cell divisions. | |

| All 5-FOA resistant colonies are wild-type | The desired modification is lethal or confers a severe growth defect. | Confirm the viability of the desired mutant by other methods. |

| Recombination preferentially restores the wild-type allele. | Redesign the knockout cassette with longer or different homology arms. |

Conclusion

Allelic replacement using 5-FOA counter-selection is a robust and versatile method for precise genome engineering in Saccharomyces cerevisiae. By following the detailed protocols and considering the key parameters outlined in this application note, researchers can efficiently generate desired genomic modifications for a wide range of applications in basic research and drug development. Careful verification of the final clones is essential to ensure the integrity of the genetic modification.

References

- 1. Primers4Yeast | Primers-4-Yeast Your first and last stop to S. cerevisiae primers [weizmann.ac.il]

- 2. Simplified primer design for PCR-based gene targeting and microarray primer database: two web tools for fission yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. URA3 | SGD [yeastgenome.org]

- 4. 5-Fluoroorotic acid - Wikipedia [en.wikipedia.org]

- 5. Yeast-gene replacement using PCR products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. yeastorfanproject.com [yeastorfanproject.com]

- 8. High-Efficiency Genome Editing and Allele Replacement in Prototrophic and Wild Strains of Saccharomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Biology of Homologous Recombination in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One-step gene replacement in yeast by cotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Fluoroorotic Acid Monohydrate (5-FOA) Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroorotic acid (5-FOA) is a pyrimidine analog widely utilized in molecular biology, particularly in yeast genetics, as a powerful counter-selective agent. Its application is pivotal for the selection of cells that have lost a functional URA3 gene (or its orthologs in other organisms), which encodes orotidine-5'-phosphate (OMP) decarboxylase. In the presence of a functional URA3 enzyme, 5-FOA is converted into the toxic compound 5-fluorouracil, leading to cell death. This unique property allows for a variety of genetic manipulations, including plasmid shuffling, gene replacement, and the study of gene essentiality. This document provides detailed protocols for the preparation of 5-FOA solutions in dimethyl sulfoxide (DMSO) and its application in selective media.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₃FN₂O₄·H₂O | [1] |

| Molecular Weight | 192.1 g/mol | [1] |

| Appearance | Off-white to light yellow powder | [2] |

| Melting Point | ~258 °C | [2] |

| Purity | ≥98% | [3] |

Solubility Data

| Solvent | Solubility | Reference |

| DMSO | Very soluble (>100 mg/mL) | [2] |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1] |

| NH₄OH/H₂O (1:1) | 50 mg/mL | [2] |

| Water | Slightly soluble (enhanced by heat) | [2] |

| Ethanol | Slightly soluble | [2] |

| Methanol | Slightly soluble | [3] |

Stock Solution Recommendations

| Parameter | Recommendation | Reference |

| Solvent | DMSO | [4][5][6][7] |

| Concentration | 100 mg/mL (100x) | [4][5][6][7] |

| Storage Temperature | -20°C | [2][4][7][8] |